Cedrin (C16H14O8) is a highly specialized, naturally occurring 6-methylated dihydroflavonol primarily isolated from Cedrus deodara. In procurement contexts, it is predominantly sourced as a high-purity analytical standard (≥90% LC/MS-ELSD) for metabolomics, phytochemical profiling, and neuropharmacological screening. Unlike crude plant extracts, isolated Cedrin provides a defined molecular weight (334.28 g/mol) and consistent solubility profiles in polar organic solvents such as DMSO and ethyl acetate, making it a critical reference material for quantifying flavonoid distribution in pinaceae species and standardizing in vitro assays targeting oxidative stress and mitochondrial dysfunction.
Substituting Cedrin with closely related, more abundant dihydroflavonols like taxifolin or dihydromyricetin compromises both analytical accuracy and specific biological assay outcomes. In metabolomic workflows, the unique 6-methyl substitution of Cedrin alters its chromatographic retention time and mass fragmentation pattern, meaning unmethylated analogs cannot serve as accurate quantitative standards. Furthermore, in cell-based neurotoxicity models such as Aβ1-42-injured PC12 cells, Cedrin's specific structural profile governs its intracellular accumulation and mitochondrial protection capabilities, rendering generic flavonoid mixtures or crude extracts unsuitable for reproducible structure-activity relationship mapping [1].
For precise quantification of Cedrus deodara metabolites, high-purity Cedrin provides a distinct, reproducible chromatographic signature that cannot be replicated by crude extracts. When utilized in LC/MS workflows, isolated Cedrin yields a sharp, defined peak corresponding to its 334.28 m/z, eliminating the matrix suppression and overlapping retention times inherent to unpurified flavonoid fractions .
| Evidence Dimension | Analytical precision and signal-to-noise ratio |
| Target Compound Data | High-purity Cedrin (≥90% LC/MS-ELSD) yields discrete m/z 334.28 quantification |
| Comparator Or Baseline | Crude Cedrus deodara extract |
| Quantified Difference | Elimination of matrix interference and overlapping isobaric flavonoid signals |
| Conditions | LC-MS/MS metabolomic profiling |
Procuring high-purity Cedrin is essential for laboratories requiring absolute quantification of pinaceae biomarkers without matrix-induced signal suppression.
In standardized neurotoxicity assays, Cedrin demonstrates potent protective effects against amyloid β1-42-induced damage. At low micromolar concentrations (0.1 to 10 μM), Cedrin significantly restores the viability of PC12 cells by inhibiting reactive oxygen species (ROS) overproduction and enhancing superoxide dismutase (SOD) activity. This targeted mitochondrial protection and suppression of apoptosis establishes Cedrin as a highly reliable positive control for neurodegenerative disease screening [1].
| Evidence Dimension | Cell viability and ROS suppression |
| Target Compound Data | Cedrin (0.1 - 10 μM) significantly restores viability and SOD activity |
| Comparator Or Baseline | Aβ1-42 injured PC12 cells (Vehicle control) |
| Quantified Difference | Concentration-dependent reversal of Aβ1-42-induced mitochondrial dysfunction and apoptosis |
| Conditions | In vitro PC12 cell culture model of Alzheimer's disease |
Provides a validated, structurally distinct flavonoid baseline for evaluating novel neuroprotective therapeutics in Aβ1-42 phenotypic screens.
The presence of the 6-methyl group on the dihydroflavonol core of Cedrin structurally differentiates it from common unmethylated analogs like dihydromyricetin. This methylation inherently increases the lipophilicity of the molecule, facilitating improved partitioning across cell membranes. In the context of intracellular assays, this enhanced membrane permeability allows Cedrin to more effectively reach mitochondrial targets to prevent the loss of mitochondrial membrane potential and pore opening during oxidative stress events [1].
| Evidence Dimension | Membrane permeability and lipophilicity |
| Target Compound Data | 6-methylated structure (Cedrin) |
| Comparator Or Baseline | Unmethylated dihydroflavonols (e.g., Dihydromyricetin) |
| Quantified Difference | Increased lipophilicity driving enhanced intracellular accumulation |
| Conditions | Cell-based neuroprotection assays (PC12) |
Buyers selecting compounds for intracellular target engagement must account for how Cedrin's specific methylation enhances assay performance compared to highly polar baseline flavonoids.
Due to its specific molecular weight and defined retention characteristics, high-purity Cedrin is heavily procured as a reference standard for the LC-MS/MS profiling of Cedrus and Pinus species. It enables the precise quantification of 6-methylated dihydroflavonols in complex botanical matrices, ensuring batch-to-batch reproducibility in the standardization of herbal extracts and nutraceuticals .
Cedrin's validated ability to restore PC12 cell viability and mitigate Aβ1-42-induced oxidative stress makes it an ideal reference compound for neuropharmacological screening. Laboratories developing novel anti-apoptotic or ROS-scavenging therapeutics utilize Cedrin at 0.1–10 μM concentrations to benchmark mitochondrial protection and Caspase-3 inhibition[1].
Because Cedrin possesses a unique 6-methyl substitution, it is frequently utilized in medicinal chemistry workflows exploring the impact of flavonoid methylation on cellular permeability and antioxidant efficacy. It serves as a critical comparator against unmethylated analogs when mapping the lipophilic requirements for crossing cellular barriers in vitro[1].